molecular formula C14H22N2O B5616256 1-(2-methoxybenzyl)-4-methyl-1,4-diazepane

1-(2-methoxybenzyl)-4-methyl-1,4-diazepane

Cat. No.: B5616256
M. Wt: 234.34 g/mol
InChI Key: MKXBYGLHOQIADP-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the 2-methoxybenzyl group and the methyl group on the diazepane ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-4-methyl-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides under basic conditions.

    Introduction of the 2-Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the diazepane ring.

    Methylation: The final step involves the methylation of the diazepane ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-methoxybenzyl)-4-methyl-1,4-diazepane has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxybenzyl)-4-phenyl-1,4-diazepane
  • 1-(2-methoxybenzyl)-4-ethyl-1,4-diazepane
  • 1-(2-methoxybenzyl)-4-propyl-1,4-diazepane

Uniqueness

1-(2-methoxybenzyl)-4-methyl-1,4-diazepane is unique due to the presence of the 2-methoxybenzyl group and the methyl group on the diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15-8-5-9-16(11-10-15)12-13-6-3-4-7-14(13)17-2/h3-4,6-7H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXBYGLHOQIADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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